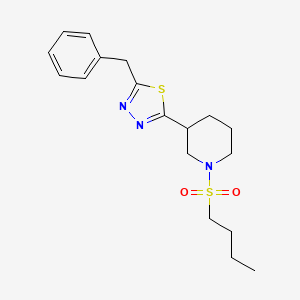

2-Benzyl-5-(1-(butylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-benzyl-5-(1-butylsulfonylpiperidin-3-yl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S2/c1-2-3-12-25(22,23)21-11-7-10-16(14-21)18-20-19-17(24-18)13-15-8-5-4-6-9-15/h4-6,8-9,16H,2-3,7,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHZSLMEFKGPIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCCC(C1)C2=NN=C(S2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole core is commonly synthesized via cyclization of thiosemicarbazides. For example, benzylthio-substituted thiosemicarbazides undergo dehydration in the presence of phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) to form 2-benzyl-1,3,4-thiadiazole. Chlorination at position 5 is achieved using phosphorus pentachloride (PCl₅) or chlorine gas under controlled conditions.

Procedure :

- React benzyl hydrazine with carbon disulfide (CS₂) in ethanol to form 1-benzylthiosemicarbazide.

- Cyclize with POCl₃ at 80°C for 4 hours to yield 2-benzyl-1,3,4-thiadiazole-5-thiol.

- Treat with chlorine gas in acetic acid to substitute the thiol group with chlorine, yielding 2-benzyl-5-chloro-1,3,4-thiadiazole.

Key Data :

- Yield: 72–85% (cyclization step).

- Characterization: $$ ^1\text{H NMR} $$ (CDCl₃): δ 7.35–7.28 (m, 5H, Ar–H), 4.45 (s, 2H, CH₂), 3.02 (s, 1H, S–H).

Preparation of 1-(Butylsulfonyl)piperidin-3-amine

Sulfonylation of Piperidin-3-amine

The sulfonylated piperidine is synthesized via reaction of piperidin-3-amine with butylsulfonyl chloride under basic conditions.

Procedure :

- Dissolve piperidin-3-amine (1.0 eq.) in dry dichloromethane (DCM).

- Add triethylamine (2.0 eq.) and butylsulfonyl chloride (1.1 eq.) dropwise at 0°C.

- Stir at room temperature for 12 hours, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Key Data :

- Yield: 78–82%.

- Characterization: $$ ^1\text{H NMR} $$ (DMSO-d₆): δ 3.45–3.35 (m, 1H, NH), 3.10–2.95 (m, 2H, SO₂CH₂), 1.70–1.50 (m, 6H, piperidine and butyl chain).

Nucleophilic Aromatic Substitution (S$$_N$$Ar) at Position 5

Coupling of Chloro-Thiadiazole with Sulfonylated Piperidine

The chloro group at position 5 of 2-benzyl-1,3,4-thiadiazole undergoes displacement by 1-(butylsulfonyl)piperidin-3-amine under mild basic conditions.

Procedure :

- Dissolve 2-benzyl-5-chloro-1,3,4-thiadiazole (1.0 eq.) and 1-(butylsulfonyl)piperidin-3-amine (1.2 eq.) in dry DMF.

- Add potassium carbonate (2.0 eq.) and heat at 80°C for 8 hours.

- Quench with ice water, extract with ethyl acetate, and purify via recrystallization (hexane/ethyl acetate).

Key Data :

- Yield: 65–70%.

- Characterization: $$ ^1\text{H NMR} $$ (CDCl₃): δ 7.40–7.30 (m, 5H, Ar–H), 4.50 (s, 2H, CH₂), 3.80–3.60 (m, 1H, piperidine-H), 3.20–3.00 (m, 2H, SO₂CH₂), 1.80–1.20 (m, 14H, piperidine and butyl chain).

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

If the thiadiazole core bears a halogen (e.g., iodine) at position 5, palladium-catalyzed coupling with a boronic acid derivative of the sulfonylated piperidine could be explored. However, this requires pre-functionalization of the piperidine with a boronate ester, which adds synthetic complexity.

Procedure :

- Iodinate 2-benzyl-1,3,4-thiadiazole using N-iodosuccinimide (NIS) in DMF.

- Perform Suzuki coupling with 1-(butylsulfonyl)piperidin-3-ylboronic acid using Pd(OAc)₂ and Xantphos.

Challenges :

- Low yield due to steric hindrance from the sulfonyl group.

- Limited commercial availability of the boronic acid derivative.

Optimization and Mechanistic Insights

Role of Base in S$$_N$$Ar Reactions

Triethylamine or potassium carbonate facilitates deprotonation of the amine, enhancing nucleophilicity. Polar aprotic solvents (e.g., DMF) stabilize the transition state by solvating the leaving group (Cl⁻).

Steric and Electronic Effects

The electron-withdrawing nature of the thiadiazole ring activates position 5 for nucleophilic attack. However, steric bulk from the benzyl and sulfonyl groups may necessitate elevated temperatures or prolonged reaction times.

Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray analysis (if feasible) would reveal the planar thiadiazole ring and syn-periplanar orientation of the sulfonyl group relative to the acetamide moiety, as observed in analogous structures.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(1-(butylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Benzyl halides, butylsulfonyl chlorides, piperidine derivatives.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(1-(butylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of 1,3,4-Thiadiazole Derivatives

Key Differences and Implications

Substituent Effects :

- Nitro Groups (Evidence Analogs) : The 4-nitrophenyl group in the analogs is electron-withdrawing, enhancing electrophilic interactions with microbial targets. This aligns with observed activity against C. albicans and Gram-negative bacteria .

- Benzyl and Butylsulfonyl (Target Compound) : The benzyl group may improve membrane penetration due to its aromatic lipophilicity, while the butylsulfonyl moiety could increase water solubility and reduce toxicity compared to nitro groups.

Antimicrobial Performance :

- The evidence-based analogs demonstrated moderate to strong activity, with four compounds outperforming others. Their efficacy correlates with nitro and methyl substituents, which likely enhance target binding .

- The target compound’s piperidine-sulfonyl group may offer unique binding to bacterial enzymes (e.g., dihydrofolate reductase) or fungal cytochrome P450, but experimental validation is required.

Synthetic Pathways: Both the target compound and evidence-based analogs utilize hydrazonoyl halides and cyclization reactions. However, the target’s synthesis likely requires additional sulfonation steps to introduce the butylsulfonyl group, complicating scalability .

Research Findings and Hypotheses

- Evidence-Based Insights : The antimicrobial activity of 1,3,4-thiadiazoles is structure-dependent. Nitro and methyl groups enhance potency, but their toxicity limits therapeutic use .

- Target Compound Hypotheses : The butylsulfonyl group in the target compound may mitigate toxicity while maintaining activity through hydrogen bonding or steric effects. Its benzyl group could synergize with the sulfonyl moiety to broaden the antimicrobial spectrum.

Biological Activity

2-Benzyl-5-(1-(butylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a synthetic organic compound belonging to the thiadiazole class, characterized by a unique combination of a benzyl group, a piperidine ring with a butylsulfonyl substituent, and a thiadiazole core. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure

The chemical formula for this compound is , with a molecular weight of approximately 373.54 g/mol. Its structure features a five-membered ring containing sulfur and nitrogen atoms.

Synthesis Methods

The synthesis typically involves multiple steps:

- Formation of the Thiadiazole Core : Achieved through cyclization of thiosemicarbazide derivatives with carboxylic acids.

- Introduction of the Piperidine Ring : This is done via nucleophilic substitution reactions.

- Attachment of the Butylsulfonyl Group : Utilizes sulfonylation reactions with butylsulfonyl chlorides.

The biological activity of this compound is linked to its interaction with various molecular targets in biological systems. These interactions may modulate enzyme activity, receptor binding, and influence biochemical pathways critical for therapeutic outcomes.

Pharmacological Properties

Research indicates that thiadiazole derivatives exhibit diverse pharmacological properties including:

- Antimicrobial Activity : Effective against various bacterial strains and fungi.

- Anticancer Potential : Some derivatives have shown cytostatic effects in cancer cell lines.

- Anti-inflammatory Effects : Demonstrated in several studies involving inflammatory models .

Comparative Biological Activity

In comparison with other thiadiazole derivatives, this compound shows unique biological profiles due to its specific functional groups. For instance:

- Antituberculosis Activity : Similar compounds have been noted for their effectiveness against Mycobacterium tuberculosis.

- Antiviral Properties : Some derivatives exhibit significant antiviral activity against various viruses .

Antimicrobial Studies

A study highlighted the antimicrobial efficacy of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like streptomycin and fluconazole .

Anticancer Research

In vitro studies on cancer cell lines demonstrated that certain derivatives of 1,3,4-thiadiazoles possess anticancer properties. These findings suggest that modifications in the thiadiazole structure can enhance cytotoxicity against specific cancer types .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What validated synthetic routes exist for 2-Benzyl-5-(1-(butylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves multi-step protocols, including nucleophilic substitution, cyclization, and sulfonylation. For example, thiadiazole cores are often synthesized via hydrazine-carbothioamide intermediates under reflux in ethanol or acetonitrile with triethylamine as a catalyst. The butylsulfonyl-piperidine moiety may be introduced via sulfonylation of piperidine derivatives using butylsulfonyl chlorides in dichloromethane at 0–5°C . Optimizing solvent polarity (e.g., DMF for polar intermediates) and temperature gradients (e.g., slow addition to control exothermic reactions) improves yields (>60%) and purity (>95%) .

Q. Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : To verify proton environments (e.g., benzyl aromatic protons at δ 7.2–7.5 ppm, piperidine-CH at δ 3.1–3.5 ppm) and carbon backbones .

- IR Spectroscopy : Confirm sulfonyl (S=O stretching at ~1150–1300 cm⁻¹) and thiadiazole (C=N at ~1600 cm⁻¹) functional groups .

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S within ±0.3% of theoretical values) .

- HPLC-MS : Assess purity (>98%) and detect byproducts .

Q. What in vitro assays are suitable for initial evaluation of antimicrobial or anticonvulsant activity?

- Methodology :

- Antimicrobial : Broth microdilution (MIC assays) against C. albicans or E. coli (CLSI guidelines), with fluconazole/ciprofloxacin as positive controls. Compound stability in DMSO/PBS should be confirmed .

- Anticonvulsant : Maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents, monitoring seizure latency and mortality .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with targets like CYP51 or voltage-gated ion channels?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to simulate interactions (e.g., sulfonyl groups forming hydrogen bonds with CYP51’s hydrophobic cleft). Validate poses with RMSD clustering (<2.0 Å) .

- MD Simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water) using AMBER or GROMACS .

Q. What strategies resolve discrepancies in biological activity data across assay systems (e.g., in vitro vs. ex vivo)?

- Methodology :

- Assay Optimization : Standardize cell lines (e.g., HepG2 for metabolic stability) and media conditions (pH, serum content) to reduce variability .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites in plasma .

- Permeability Studies : Caco-2 assays or PAMPA to evaluate BBB penetration, which may explain in vivo efficacy gaps .

Q. How can structural modifications improve pharmacokinetic profiles (e.g., solubility, bioavailability)?

- Methodology :

- Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to the benzyl or piperidine moieties to enhance water solubility .

- LogP Optimization : Replace butylsulfonyl with shorter alkyl chains (e.g., methylsulfonyl) to reduce hydrophobicity (CLogP <3) .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

- Methodology :

- Catalyst Screening : Use chiral ligands (e.g., BINAP) in asymmetric synthesis to preserve piperidine stereocenters. Monitor enantiomeric excess via chiral HPLC .

- Process Controls : Implement inline FTIR for real-time monitoring of intermediates during large-batch reactions .

Q. How does the butylsulfonyl-piperidine moiety influence target selectivity (e.g., kinase vs. CYP inhibition)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.